![molecular formula C8H8ClF2NO B11897546 2-Amino-1-(2,5-difluorophenyl)ethanone hydrochloride](/img/structure/B11897546.png)
2-Amino-1-(2,5-difluorophenyl)ethanone hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2,5-difluorophenyl)ethanone hydrochloride typically involves the reaction of 2,5-difluorobenzaldehyde with an appropriate amine under controlled conditions . The reaction is usually carried out in the presence of a reducing agent to facilitate the formation of the ethanone structure. The hydrochloride salt is then formed by treating the resulting product with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2,5-difluorophenyl)ethanone hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Intermediate
The compound serves as an important intermediate in the synthesis of pharmaceuticals aimed at treating neurological and psychiatric disorders. Its structural features allow it to interact effectively with biological targets, facilitating the development of therapeutic agents.
Enzyme Inhibition Studies
Due to its structural similarity to biologically active molecules, 2-Amino-1-(2,5-difluorophenyl)ethanone hydrochloride is utilized in enzyme inhibition studies. Research has indicated that it can inhibit specific enzymes involved in metabolic pathways, which may lead to potential therapeutic effects for diseases such as diabetes and cancer .
Organic Synthesis
Building Block for Complex Molecules
In organic synthesis, this compound acts as a versatile building block for creating more complex organic molecules. Its unique chemical properties enable the formation of various derivatives that can be tailored for specific applications in medicinal chemistry and material science.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against several pathogens. For instance, it has shown effectiveness against Candida albicans, with a Minimum Inhibitory Concentration (MIC) comparable to established antifungal agents .
Compound | MIC (µg/mL) | Pathogen |
---|---|---|
This compound | 0.020 | Candida albicans |
Fluconazole | 0.025 | Candida albicans |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have demonstrated significant cytotoxic effects against various cancer cell lines, including colon cancer cells (HT29). The presence of the difluorophenyl group enhances its binding affinity to target proteins involved in cancer progression .
Case Study 1: Antimicrobial Evaluation
In an in vitro study, derivatives similar to this compound were tested for their ability to inhibit biofilm formation in bacterial cultures. The results indicated that certain structural features contributed significantly to enhanced antibacterial activity.
Case Study 2: Cytotoxicity Assays
Another study evaluated the cytotoxic effects of related compounds on Jurkat T cells and HT29 cells. The findings suggested that electron-donating groups play a crucial role in enhancing cytotoxicity. This implies that modifications on the difluorophenyl group could similarly influence the antitumor properties of this compound .
Mechanism of Action
The mechanism of action of 2-Amino-1-(2,5-difluorophenyl)ethanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects . The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride
- 2-Amino-1-(3,5-difluorophenyl)ethanone hydrochloride
- 2-Amino-1-(2,6-difluorophenyl)ethanone hydrochloride
Uniqueness
2-Amino-1-(2,5-difluorophenyl)ethanone hydrochloride is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This fluorination can enhance the compound’s stability and its ability to interact with specific molecular targets .
Biological Activity
2-Amino-1-(2,5-difluorophenyl)ethanone hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
- IUPAC Name : this compound
- Molecular Formula : C9H9ClF2N2O
- Molecular Weight : 222.63 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its anticancer properties, antimicrobial effects, and potential as an enzyme inhibitor.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of similar structures were tested against breast cancer cell lines (MDA-MB-231), showing notable apoptosis induction.
Compound | IC50 (µM) | Cell Line | Mechanism of Action |
---|---|---|---|
5e | 0.4 | MDA-MB-231 | Induces apoptosis |
5f | 0.6 | HT-29 | Cell cycle arrest |
5g | 0.8 | A549 | DNA fragmentation |
These findings indicate that the compound may share similar mechanisms leading to cell death through apoptosis and cell cycle disruption .
Antimicrobial Activity
In addition to its anticancer properties, the compound's analogs have been explored for their antimicrobial activities. Research has shown that certain derivatives possess potent antibacterial and antifungal properties:
Activity Type | Minimum Inhibitory Concentration (MIC) |
---|---|
Antibacterial | 0.37 µM (against resistant strains) |
Antifungal | 0.47 µM (Candida spp.) |
The structural features of the compound contribute to its ability to disrupt microbial cell wall synthesis and inhibit growth .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in critical metabolic pathways in cancer cells.
- Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways that lead to apoptosis.
- Cell Cycle Interference : By affecting the cell cycle phases, it can cause cells to accumulate in specific stages leading to increased susceptibility to apoptosis.
Case Studies
Several studies have documented the biological effects of related compounds:
- Cytotoxicity in Cancer Models : A study demonstrated that a related compound induced significant cytotoxicity in MDA-MB-231 cells with an IC50 value lower than standard chemotherapeutics like cisplatin .
- Antimicrobial Efficacy : Another investigation showed that derivatives exhibited strong antifungal activity against fluconazole-resistant Candida strains, suggesting a potential for treating resistant infections .
Properties
Molecular Formula |
C8H8ClF2NO |
---|---|
Molecular Weight |
207.60 g/mol |
IUPAC Name |
2-amino-1-(2,5-difluorophenyl)ethanone;hydrochloride |
InChI |
InChI=1S/C8H7F2NO.ClH/c9-5-1-2-7(10)6(3-5)8(12)4-11;/h1-3H,4,11H2;1H |
InChI Key |
SDJQNRMXSUUIGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)CN)F.Cl |
Origin of Product |
United States |
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